molecular formula C15H10O4 B5824506 3-(Furan-2-carbonyl)-6-methylchromen-4-one

3-(Furan-2-carbonyl)-6-methylchromen-4-one

Cat. No.: B5824506
M. Wt: 254.24 g/mol
InChI Key: ISBRYCIGIFKFLH-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonyl)-6-methylchromen-4-one is a chemical compound that features a furan ring attached to a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonyl)-6-methylchromen-4-one typically involves the reaction of furan-2-carboxylic acid with 6-methylchromen-4-one under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the furan and chromenone moieties. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carbonyl)-6-methylchromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-carbonyl)-6-methylchromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonyl)-6-methylchromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The furan ring and chromenone structure allow it to interact with various biological pathways, potentially modulating cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-carbonyl)-6-methylchromen-4-one is unique due to the presence of both the furan and chromenone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(furan-2-carbonyl)-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-9-4-5-12-10(7-9)14(16)11(8-19-12)15(17)13-3-2-6-18-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBRYCIGIFKFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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